(E)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenylethene-1-sulfonamide
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Overview
Description
(E)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenylethene-1-sulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenylethene-1-sulfonamide typically involves the following steps:
Formation of the tetrahydroquinoline core: This can be achieved through a Povarov reaction, where an aniline derivative reacts with an aldehyde and an alkene in the presence of an acid catalyst.
Oxidation: The tetrahydroquinoline core is then oxidized to form the 2-oxo derivative.
Sulfonamide formation: The 2-oxo-1,2,3,4-tetrahydroquinoline is reacted with a sulfonyl chloride derivative to form the sulfonamide.
Stilbene formation: Finally, the sulfonamide is coupled with a phenylacetylene under basic conditions to form the (E)-2-phenylethenesulfonamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroquinoline core.
Reduction: Reduction reactions can also occur, potentially converting the 2-oxo group back to a hydroxyl group.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products may include quinoline derivatives.
Reduction: Products may include hydroxylated tetrahydroquinoline derivatives.
Substitution: Products may include substituted sulfonamides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, sulfonamides inhibit the activity of enzymes by mimicking the structure of natural substrates. This can lead to the disruption of essential biological processes in microorganisms or cancer cells.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simple sulfonamide with antimicrobial properties.
Sulfamethoxazole: A sulfonamide used in combination with trimethoprim as an antibiotic.
Quinoline derivatives: Compounds with a similar core structure but different functional groups.
Uniqueness
(E)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenylethene-1-sulfonamide is unique due to its combination of a tetrahydroquinoline core with a sulfonamide group and a phenylethenesulfonamide moiety. This unique structure may confer distinct biological activities and chemical reactivity compared to other sulfonamides and quinoline derivatives.
Properties
IUPAC Name |
(E)-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)-2-phenylethenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c20-17-9-6-14-12-15(7-8-16(14)18-17)19-23(21,22)11-10-13-4-2-1-3-5-13/h1-5,7-8,10-12,19H,6,9H2,(H,18,20)/b11-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTTDIYSNJXUKCK-ZHACJKMWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2)NS(=O)(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)NC2=C1C=C(C=C2)NS(=O)(=O)/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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